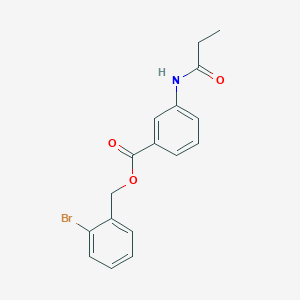
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide, also known as TBTMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. TBTMB belongs to the class of thiadiazole derivatives, which have been shown to possess a wide range of biological activities, including antitumor, antifungal, and anti-inflammatory effects. In
Applications De Recherche Scientifique
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor properties by inducing apoptosis (programmed cell death) in cancer cells. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide has also been found to have antifungal activity against various fungal strains, including Candida albicans. Additionally, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Mécanisme D'action
The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide has been shown to activate the p38 MAPK pathway, which is involved in regulating cell growth and differentiation. It has also been found to inhibit the NF-κB pathway, which is involved in regulating inflammation and immune responses.
Biochemical and Physiological Effects:
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide has also been shown to possess antifungal activity by inhibiting the growth of fungal cells. Additionally, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide has been found to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide in lab experiments is its potential therapeutic applications. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide has been shown to possess antitumor, antifungal, and anti-inflammatory effects, making it a promising candidate for drug development. However, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Orientations Futures
There are several future directions for N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide research. One area of interest is the development of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide and its potential therapeutic applications. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide may also have potential applications in the development of new antifungal and anti-inflammatory drugs. Finally, more research is needed to explore the in vivo effects of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide and its potential toxicity.
Méthodes De Synthèse
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide can be synthesized through a multistep process involving the reaction of 2-methoxybenzoic acid with thionyl chloride, followed by reaction with tert-butyl hydrazine and 2-amino-5-tert-butyl-1,3,4-thiadiazole. The final product is obtained by reacting the intermediate product with acetic anhydride.
Propriétés
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-14(2,3)12-16-17-13(20-12)15-11(18)9-7-5-6-8-10(9)19-4/h5-8H,1-4H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIXNEJINODSHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole](/img/structure/B5158804.png)
![1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione]](/img/structure/B5158815.png)
![N-(5-methyl-3-isoxazolyl)-4-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B5158831.png)

![3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5158854.png)
![1-(2,6-dimethyl-1-piperidinyl)-3-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B5158856.png)
![2-[(1-benzyl-5-methoxy-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5158860.png)


![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B5158885.png)
![N-{2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}-beta-alanine](/img/structure/B5158888.png)

![2-(4-methylphenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5158897.png)
![2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5158898.png)